

# Spectroscopic Characterization of 4-Penten-1amine: A Technical Guide

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Compound of Interest		
Compound Name:	4-Penten-1-amine	
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This technical guide provides an in-depth overview of the spectroscopic characterization of **4-Penten-1-amine**. The document details predicted and expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines comprehensive experimental protocols for acquiring these spectra and presents a logical workflow for the characterization process.

## **Core Spectroscopic Data**

The following sections summarize the anticipated spectroscopic data for **4-Penten-1-amine**. Due to the limited availability of published experimental spectra for this specific compound, the NMR data presented is based on computational predictions, and the IR and MS data are extrapolated from the analysis of the closely related compound 4-Penten-1-ol, with modifications based on the known spectroscopic behavior of primary amines.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **4-Penten-1-amine** is predicted to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the amine group and the presence of the terminal double bond.



Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) (Hz)
H on -NH <sub>2</sub>	~1.1 (broad singlet)	bs	-
H on C1 (-CH <sub>2</sub> -N)	~2.7	t	7.0
H on C2 (-CH <sub>2</sub> -)	~1.5	p	7.0
H on C3 (-CH <sub>2</sub> -)	~2.1	q	7.0
H on C4 (=CH-)	~5.8	m	-
H on C5 (=CH <sub>2</sub> )	~5.0	m	-

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of **4-Penten-1-amine**. The carbon attached to the nitrogen atom is expected to be deshielded and appear at a lower field.

Carbon	Predicted Chemical Shift (ppm)
C1 (-CH <sub>2</sub> -N)	~42
C2 (-CH <sub>2</sub> -)	~34
C3 (-CH <sub>2</sub> -)	~30
C4 (=CH-)	~138
C5 (=CH <sub>2</sub> )	~115

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Penten-1-amine** is expected to exhibit characteristic absorption bands for a primary amine and a terminal alkene.[1][2][3][4] The following table is based on the known ranges for these functional groups and the spectrum of 4-Penten-1-ol.[5][6]



Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Description
N-H Stretch	3300-3500 (two bands)	Symmetric and asymmetric stretching of the primary amine
C-H Stretch (sp²)	3010-3095	Stretching of the vinylic C-H bonds
C-H Stretch (sp³)	2850-2960	Stretching of the aliphatic C-H bonds
C=C Stretch	1640-1680	Stretching of the carbon-carbon double bond
N-H Bend (Scissoring)	1590-1650	Bending of the primary amine
C-N Stretch	1020-1250	Stretching of the carbon- nitrogen bond
=C-H Bend (Out-of-plane)	910 and 990	Bending of the terminal vinyl group

## **Mass Spectrometry (MS)**

The mass spectrum of **4-Penten-1-amine** is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of a primary amine, with alpha-cleavage being a dominant pathway.[7][8] The data below is inferred from the fragmentation of similar primary amines and the mass spectrum of 4-Penten-1-ol.[7][9]



m/z	Expected Relative Intensity	Proposed Fragment
85	Moderate	[M] <sup>+</sup> (Molecular Ion)
84	Low	[M-H]+
56	Moderate	[M - CH <sub>2</sub> =CH] <sup>+</sup>
44	High	[CH <sub>2</sub> =CH-CH <sub>2</sub> -CH <sub>2</sub> ]+
30	Very High (Base Peak)	[CH <sub>2</sub> =NH <sub>2</sub> ]+ (from alpha- cleavage)

## **Experimental Protocols**

The following are detailed methodologies for the spectroscopic characterization of **4-Penten-1- amine**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation:
  - For ¹H NMR, dissolve 5-10 mg of 4-Penten-1-amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
  - For <sup>13</sup>C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of solvent is recommended.
  - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters:
  - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  - For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).



- For <sup>13</sup>C NMR, a larger number of scans will be necessary due to the low natural abundance of <sup>13</sup>C (typically 1024 or more scans).
- Standard pulse programs for both <sup>1</sup>H and <sup>13</sup>C acquisitions should be used.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the spectrum and perform baseline correction.
  - Calibrate the chemical shift axis to the reference signal (TMS at 0 ppm).
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

#### Infrared (IR) Spectroscopy

- · Sample Preparation:
  - For a liquid sample like **4-Penten-1-amine**, the Attenuated Total Reflectance (ATR)
     technique is ideal. Place a small drop of the neat liquid directly onto the ATR crystal.
  - Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Instrument Parameters:
  - Use a Fourier Transform Infrared (FTIR) spectrometer.
  - Record the spectrum over the mid-IR range (typically 4000-400 cm<sup>-1</sup>).
  - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
  - Acquire a background spectrum of the empty ATR crystal or salt plates prior to running the sample.
- Data Processing:



- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption bands and assign them to the corresponding functional groups.

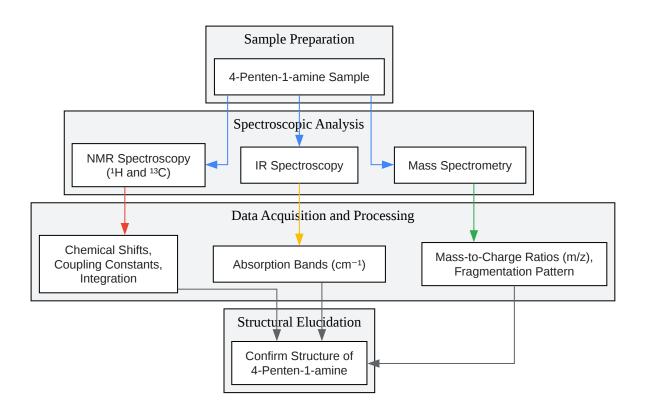
#### **Mass Spectrometry (MS)**

- Sample Introduction:
  - Given the volatility of 4-Penten-1-amine, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
  - Inject a dilute solution of the amine in a volatile solvent (e.g., dichloromethane or ether)
     into the GC.
  - The GC will separate the amine from the solvent and any impurities before it enters the mass spectrometer.
- Instrument Parameters:
  - Use an electron ionization (EI) source, typically at 70 eV.
  - Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 15-200).
  - The mass analyzer can be a quadrupole, ion trap, or time-of-flight (TOF).
- Data Analysis:
  - Identify the molecular ion peak (M+).
  - Analyze the fragmentation pattern and propose structures for the major fragment ions.
  - Compare the observed spectrum with mass spectral libraries for confirmation.

## **Workflow and Data Relationships**



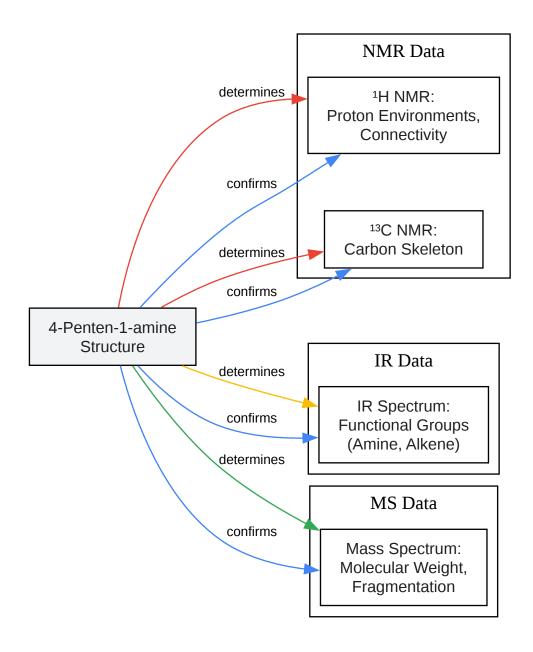
The following diagrams illustrate the logical workflow for the spectroscopic characterization of **4-Penten-1-amine**.



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Caption: Experimental workflow for the spectroscopic characterization of **4-Penten-1-amine**.





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Caption: Relationship between molecular structure and spectroscopic data.

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